1-benzyl-3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}thiourea
Description
1-Benzyl-3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}thiourea is a thiourea derivative containing a 1,3,5-triazine core substituted with two morpholine groups. The compound’s structure features a benzyl group attached to the thiourea moiety, which distinguishes it from other triazine-based analogs. The morpholine substituents enhance solubility and modulate electronic properties, while the thiourea group provides hydrogen-bonding capabilities critical for molecular interactions .
Properties
IUPAC Name |
1-benzyl-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O2S/c30-19(20-14-15-4-2-1-3-5-15)25-24-16-21-17(26-6-10-28-11-7-26)23-18(22-16)27-8-12-29-13-9-27/h1-5H,6-14H2,(H2,20,25,30)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKQLMXVMIIVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NNC(=S)NCC3=CC=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Morpholine Substitution
Cyanuric chloride reacts with morpholine in a temperature-controlled, stepwise manner to ensure selective displacement of chlorides. The first substitution occurs at 0–5°C in anhydrous tetrahydrofuran (THF), yielding 2-chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine. The second substitution requires elevated temperatures (50–60°C) and excess morpholine to afford 4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine.
Reaction Conditions:
-
Solvent: THF or dichloromethane
-
Base: Triethylamine (2.2 equiv per substitution)
-
Temperature: 0°C (first substitution), 50°C (second substitution)
-
Yield: 68–75% after recrystallization from ethanol
Characterization via NMR confirms the absence of chloride signals (δ 4.10–3.60 ppm, morpholine protons) and a singlet at δ 5.82 ppm for the triazine amine.
Thiourea Linkage Formation
Thiourea bridges are constructed via two primary routes: (1) direct coupling of benzyl isothiocyanate with the triazine amine or (2) sequential treatment with thiophosgene and benzylamine.
Benzyl Isothiocyanate Coupling
The triazine amine reacts with benzyl isothiocyanate in dimethylformamide (DMF) at 80°C for 12 hours. This method avoids hazardous thiophosgene but requires stringent moisture control.
Reaction Conditions:
-
Molar Ratio: 1:1.2 (triazine amine:benzyl isothiocyanate)
-
Catalyst: None
-
Workup: Precipitation in ice-water, filtration, and purification via silica gel chromatography (DCM/MeOH 20:1)
-
Yield: 62–70%
IR spectroscopy verifies thiourea formation (ν<sub>max</sub> 1250 cm<sup>−1</sup>, C=S).
Thiophosgene-Mediated Route
Thiophosgene introduces the thiocarbonyl group, followed by benzylamine addition. Although efficient, this method demands careful handling due to thiophosgene’s toxicity.
Procedure:
-
Thiocarbonylation: Triazine amine (1 equiv) and thiophosgene (1.1 equiv) in THF at 0°C for 2 hours.
-
Benzylamine Addition: Benzylamine (1.2 equiv) added dropwise, stirred at 25°C for 6 hours.
-
Yield: 75–82% after recrystallization from ethyl acetate
NMR displays a thiourea carbonyl signal at δ 179.6 ppm.
Palladium-Catalyzed Cross-Coupling for Benzyl Group Introduction
Recent advances utilize Suzuki-Miyaura coupling to attach benzyl boronic esters to pre-functionalized triazines. This method is advantageous for late-stage diversification.
Boronic Ester Preparation
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate is synthesized via Miyaura borylation of 4-bromobenzylamine.
Coupling Reaction
The triazine intermediate reacts with the benzyl boronic ester under palladium catalysis.
-
Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)
-
Base: K<sub>2</sub>CO<sub>3</sub> (3 equiv)
-
Solvent: DME/H<sub>2</sub>O (4:1)
-
Temperature: 85°C, 8 hours
-
Yield: 70–78%
Post-coupling deprotection with HCl yields the final product. NMR analysis shows benzyl protons at δ 4.11 ppm (s, 2H).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Benzyl isothiocyanate | 62–70 | Avoids thiophosgene | Moisture-sensitive |
| Thiophosgene-mediated | 75–82 | High efficiency | Toxicity concerns |
| Suzuki-Miyaura coupling | 70–78 | Late-stage functionalization | Requires boronic ester synthesis |
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeOH/H<sub>2</sub>O 70:30) confirms ≥95% purity for all methods.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents on the triazine ring, leading to new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 1,3,5-triazine compounds, including those with morpholine moieties, exhibit significant antitumor properties. For instance, a study demonstrated that bis(morpholino-1,3,5-triazine) derivatives could effectively inhibit the PI3K/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. The compound 1-(4-{[4-(dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea showed promising results in both in vitro and in vivo models, highlighting its potential as a therapeutic agent against various cancers .
Inhibition of Enzymatic Activity
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. The structural configuration of 1-benzyl-3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}thiourea allows for effective binding to target sites on these enzymes, potentially leading to reduced tumor growth and metastasis.
Material Science Applications
UV Absorption Properties
Compounds similar to this compound have been investigated for their UV absorption capabilities. The incorporation of triazine structures enhances the UV stability of materials when used as additives in polymers and coatings. This property is particularly beneficial in protecting substrates from photodegradation .
Synthesis of Advanced Materials
The synthesis of thiourea derivatives has been linked to the development of advanced materials with tailored properties. These materials can be engineered for specific applications such as drug delivery systems or as components in electronic devices due to their unique chemical properties.
Case Studies
Mechanism of Action
The mechanism by which 1-benzyl-3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}thiourea exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-benzyl-3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}thiourea and related triazine derivatives:
Key Observations:
Structural Variations: Urea vs. Thiourea: The substitution of urea (in compounds 8 and 17) with thiourea in the target compound introduces sulfur, which may alter hydrogen-bonding strength and metabolic stability .
Synthetic Efficiency :
- Urea-linked derivatives (e.g., compound 8) are synthesized via reactions with triphosgene and amines, achieving higher yields (60–75%) than thiourea derivatives, which often require harsher conditions .
Biological Activity :
- Morpholin-3-one-containing analogs (e.g., V3-a to V3-l) exhibit antifungal activity, whereas urea/thiourea derivatives are more commonly associated with kinase inhibition .
- USP-related compounds (C/D) are pharmacopeial standards for UV filters, highlighting the triazine core’s versatility in divergent applications .
Solubility and Stability: Bis(morpholine) substitution (as in the target compound) improves aqueous solubility compared to bis(phenylamino) derivatives . Thiourea derivatives may exhibit lower thermal stability due to sulfur’s susceptibility to oxidation .
Biological Activity
1-benzyl-3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}thiourea is a synthetic compound that belongs to the class of thioureas and triazines. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent studies and findings.
Chemical Structure
The structure of this compound can be represented as follows:
Anticancer Activity
Research indicates that derivatives of thiourea and triazine scaffolds exhibit significant anticancer properties. Specifically, compounds containing morpholine and triazine moieties have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival. For instance, a related study highlighted that bis(morpholino-1,3,5-triazine) derivatives demonstrated potent inhibition of tumor growth in xenograft models when administered intravenously .
Table 1: Anticancer Efficacy of Related Compounds
| Compound Name | Mechanism of Action | In Vitro Efficacy | In Vivo Efficacy |
|---|---|---|---|
| Compound 26 | PI3K/mTOR Inhibition | IC50: 0.5 µM | Tumor reduction by 70% |
| 1-benzyl... | PI3K/mTOR Inhibition | TBD | TBD |
Antimicrobial Activity
Thiourea derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that various thioureas exhibit substantial antibacterial and antifungal activities. For example, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 µg/mL .
Table 2: Antimicrobial Activity of Thiourea Derivatives
| Compound Name | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.78 |
| Compound B | E. coli | 2.5 |
| 1-benzyl... | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of thiourea compounds is significantly influenced by their structural features. The presence of morpholine groups has been associated with enhanced biological activity due to their ability to interact favorably with biological targets. Moreover, modifications on the benzyl group can lead to variations in potency against specific pathogens or cancer cell lines.
Case Studies
A notable case study involved the synthesis and testing of several thiourea derivatives for their anticancer properties. The study found that specific substitutions on the triazine ring could enhance the selectivity and efficacy against cancer cells while minimizing toxicity to normal cells. The results indicated that compounds with morpholine substitutions displayed improved binding affinities to target proteins involved in cancer progression.
Q & A
Basic: What are the key synthetic routes for 1-benzyl-3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}thiourea, and how can reaction conditions be optimized?
The synthesis typically involves sequential substitution reactions on a triazine core. A primary route starts with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where two chlorine atoms are replaced by morpholine groups under controlled temperatures (0–5°C for the first substitution, 40–60°C for the second) to form 4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine. The remaining chlorine is then displaced by a benzylthiourea derivative via nucleophilic aromatic substitution in anhydrous solvents like THF or DMF, often requiring bases like K₂CO₃ to neutralize HCl byproducts .
Optimization Tips :
- Monitor reaction progress via TLC (toluene:acetone 8:2 as eluent) .
- Use reflux conditions (e.g., 24 hours in 1,4-dioxane) for complete substitution .
- Purify intermediates via recrystallization (e.g., THF for triazine derivatives) to avoid side products .
Advanced: How do electronic and steric effects of morpholine substituents influence the reactivity of the triazine core?
The morpholine groups donate electron density via their nitrogen lone pairs, activating the triazine ring toward nucleophilic substitution. However, steric hindrance from the morpholine’s bulky six-membered ring can slow subsequent reactions. For example, in the final thiourea coupling step, steric clashes may reduce yields if the reaction solvent (e.g., DMF) does not adequately solvate the intermediates. Computational modeling (e.g., DFT calculations) can predict electron density distribution and steric maps to guide substituent selection .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- ¹H/¹³C NMR :
- Aromatic protons from the benzyl group (δ 7.2–7.4 ppm, multiplet).
- Morpholine protons (δ 3.6–3.8 ppm, multiplet for –N–CH₂– groups).
- Thiourea NH protons (δ 9.5–10.5 ppm, broad singlet) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- IR : Stretching vibrations for C=S (1100–1250 cm⁻¹) and triazine ring (1500–1600 cm⁻¹) .
Advanced: How can researchers resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?
Contradictions often arise from assay variability (e.g., enzyme source, buffer pH) or compound purity. Methodological steps:
Reproduce Synthesis : Ensure intermediates are ≥95% pure (HPLC) and fully characterized .
Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase studies) and control for solvent effects (e.g., DMSO ≤0.1%).
Cross-Validate : Compare results with orthogonal methods (e.g., SPR binding assays vs. enzymatic activity assays) .
Basic: What in vitro assays are recommended for initial biological screening of this compound?
- Kinase Inhibition : Use ADP-Glo™ assays to measure inhibition of kinases like AKT or CDKs, given the triazine scaffold’s affinity for ATP-binding pockets .
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) due to morpholine’s membrane-penetrating properties .
Advanced: How can computational methods (e.g., molecular docking) guide target identification and SAR studies?
- Docking Workflow :
- Prepare the compound’s 3D structure (Avogadro, Gaussian optimization).
- Dock into target proteins (AutoDock Vina) using flexible side-chain settings.
- Validate poses with MD simulations (GROMACS) to assess binding stability .
- SAR Insights : Modify benzyl or thiourea substituents to enhance hydrogen bonding (e.g., –NO₂ for polar interactions) or reduce logP (e.g., –OH for solubility) .
Basic: What purification strategies are effective for isolating this compound?
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate thiourea derivatives .
- Recrystallization : Ethanol or THF for final product purification, yielding >80% purity .
Advanced: How to design experiments to analyze the compound’s stability under physiological conditions?
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Light Sensitivity : Expose to UV (254 nm) and measure absorbance changes (λmax ~270 nm for triazines) .
Basic: What are the compound’s solubility profiles, and how can formulation improve bioavailability?
- Solubility : Poor in water (<0.1 mg/mL); moderate in DMSO (>50 mg/mL).
- Formulation : Use cyclodextrin complexes (e.g., β-cyclodextrin) or nanoemulsions to enhance aqueous solubility for in vivo studies .
Advanced: What strategies mitigate toxicity risks identified in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
